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Metabolic Pathways and Key Enzymes

Carbaryl is rapidly absorbed and metabolized through multiple pathways. The following diagram outlines

its primary metabolic routes and the key enzymes involved.
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Figure 1: Primary metabolic pathways of carbaryl in mammals, including humans. Key enzymes responsible

for each transformation are indicated.

The major metabolic reactions include:

Hydrolysis: This is the primary and most significant pathway. Carbaryl is hydrolyzed by

carboxylesterases (CbEs), with the major activity found in plasma and albumin, rather than in liver
microsomes [1]. The reaction yields 1-naphthol and N-methylcarbamic acid, which spontaneously

decomposes to methylamine and carbon dioxide [2] [3]. The methylamine is further oxidized to CO₂

and formate [3].
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Oxidation (Ring Hydroxylation): Carbaryl undergoes cytochrome P450 (CYP450)-mediated

oxidation to form metabolites like 4-hydroxycarbaryl, 5-hydroxycarbaryl, and carbaryl methylol
[2]. Human recombinant CYP enzyme studies show that multiple isoforms contribute, with CYP1A1,
CYP1A2, CYP3A4, and CYP2B6 being the most significant [2].
Conjugation: The metabolites from hydrolysis and oxidation, such as 1-naphthol, are subsequently

conjugated via glucuronidation or sulfation to form water-soluble compounds that are readily excreted
in the urine [2] [3].

Toxicological Profile and Quantitative Data

Carbaryl's toxicity is primarily linked to the inhibition of acetylcholinesterase (AChE), leading to

accumulation of acetylcholine and cholinergic overstimulation [4] [2].

Acute Toxicity

The acute toxicity of carbaryl varies by species and route of exposure.

Species Route Endpoint Value
Reference /
Context

Rat Oral LD₅₀ 225 - 721 mg/kg bw [3]

Cat Oral LD₅₀ ~150 mg/kg bw [3]

Rat Dermal LD₅₀ >2000 mg/kg bw [3]

Dog, Cat,
Rat

Inhalation
(Dust)

Effect
Level

Cholinesterase inhibition at 20
mg/m³

[3]

Human Oral (Single
Dose)

Effect
Level

Moderate cholinergic symptoms at
~2.8 mg/kg bw

[3]

Repeated Dose and Chronic Toxicity

Long-term exposure can lead to toxicity in various organs.
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Species Duration
NOAEL (No Observed
Adverse Effect Level)

LOAEL (Lowest Observed
Adverse Effect Level) & Key
Effects

Reference /
Context

Dog 1 year
(diet)

3.1 mg/kg bw/day Cholinesterase inhibition, liver
effects at higher doses

[3]

Rat 2 years
(diet)

10 mg/kg bw/day Cholinesterase inhibition,
decreased body weight at 15

mg/kg bw/day

[3]

Human 6 weeks

(oral)

0.06 mg/kg bw/day Reversible kidney tubule effect at

0.13 mg/kg bw/day

[3]

Mouse 104 weeks

(diet)

Not established for

vascular tumors

Increased vascular tumors at all

doses tested (100 ppm and
above)

[3]

Carcinogenicity: The U.S. EPA classifies carbaryl as "likely to be carcinogenic in humans" [4]. In
mouse studies, it increased the incidence of vascular tumors, even at lower doses [3]. However, most

in vivo studies do not suggest a genotoxic mechanism, pointing instead to a potential epigenetic
mechanism [4].

Developmental and Reproductive Toxicity: Carbaryl can cause developmental toxicity, including in
utero deaths and malformations, but typically only at doses that also cause maternal toxicity [3].

Some studies report adverse effects on the male reproductive system in rodents [4] [3].
Neurotoxicity: The primary neurotoxic effect is reversible AChE inhibition. Doses of 10-20 mg/kg

bw/day for 50 days were reported to disrupt learning and performance in rats [3].

Key Experimental Models and Protocols

The following experimental details are critical for understanding carbaryl's toxicology and metabolism.

In Vitro Metabolism Studies Using Liver Microsomes

Objective: To identify phase I metabolites and the specific CYP enzymes responsible for carbaryl
oxidation.
Protocol Summary:
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Incubation System: Carbaryl is incubated with NADPH-supplemented human or rat liver
microsomes or single-donor microsomes characterized for specific CYP activities [1] [5].
Metabolite Identification: Analysis is performed using Liquid Chromatography-Time-of-
Flight Mass Spectrometry (LC-TOF-MS/MS) to separate and identify metabolites based on
accurate mass and fragmentation patterns [5].

Enzyme Contribution: The role of specific CYP enzymes (e.g., CYP3A4, CYP1A2) is
confirmed using chemical inhibitors (e.g., ketoconazole for CYP3A4) or recombinant human
CYP enzymes [5] [2].

Percutaneous Absorption Study Using Isolated Perfused Porcine
Skin Flap (IPPSF)

Objective: To quantify skin absorption and first-pass dermal metabolism of carbaryl.
Protocol Summary:

Model System: Use of the Isolated Perfused Porcine Skin Flap (IPPSF), an ex vivo model

that maintains viable skin architecture [6].
Dosing: A topical application of carbaryl in an ethanol vehicle is applied to the skin surface.

Analysis: The perfusate is collected over time and analyzed using HPLC to quantify parent
compound and metabolites (e.g., 1-naphthol), allowing for the construction of a 4-compartment

pharmacokinetic model to describe absorption [6].

Absorption Studies via Different Routes

Pulmonary Absorption: In a rat model, carbaryl in solution was instilled into the lung, showing the

lung is a significant and rapid route of systemic absorption [7].
Intestinal Absorption: Studies in rats indicate that carbaryl is rapidly absorbed from the small
intestine via a first-order process [7] [2].

Conclusion

Carbaryl exerts its primary toxicity through reversible acetylcholinesterase inhibition. Its metabolism is

characterized by rapid hydrolysis, CYP-mediated oxidation, and conjugation, leading to efficient excretion.

Key toxicological concerns include its potential carcinogenicity, developmental effects, and neurotoxicity.

The experimental models provide robust methodologies for studying its behavior.

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 7 Tech Support

https://www.smolecule.com/products/s522664?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/27665777/
https://www.sciencedirect.com/science/article/pii/S2214750022000762
https://www.sciencedirect.com/science/article/pii/S2214750022000762
https://www.sciencedirect.com/science/article/pii/S2214750022000762
https://www.sciencedirect.com/topics/earth-and-planetary-sciences/carbaryl
https://www.smolecule.com/products/s522664?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/7521545/
https://www.smolecule.com/products/s522664?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/7521545/
https://www.smolecule.com/products/s522664?utm_src=pdf-body
https://www.sciencedirect.com/science/article/abs/pii/0013935174901510
https://www.smolecule.com/products/s522664?utm_src=pdf-body
https://www.sciencedirect.com/science/article/abs/pii/0013935174901510
https://www.sciencedirect.com/topics/earth-and-planetary-sciences/carbaryl
https://www.smolecule.com/products/s522664?utm_src=pdf-body
https://www.smolecule.com/products/s522664?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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